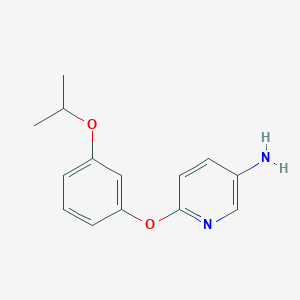

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine

Übersicht

Beschreibung

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine is a chemical compound with the molecular formula C14H16N2O2 . It is not intended for human or veterinary use and is primarily used for research purposes.

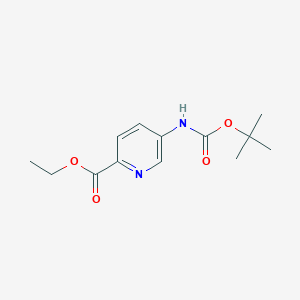

Molecular Structure Analysis

The molecular structure of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 244.29 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine include a molecular weight of 244.29 g/mol. More detailed properties such as melting point, boiling point, solubility, and others are not provided in the search results.Relevant Papers One relevant paper titled “Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer” was found . This paper discusses the design, synthesis, and evaluation of a series of pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer .

Wissenschaftliche Forschungsanwendungen

Efficient and Selective Synthesis

The synthesis of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines, which share structural similarities with 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine, involves the reduction of nitro groups. This process results in unexpected substitution reactions, highlighting the influence of atom positions on the synthesis outcomes. Such compounds have potential applications in developing new chemical entities with desired pharmacological properties (Grig-Alexa et al., 2012).

Novel Anti-inflammatory Agents

Research into structurally related molecules aims to synthesize novel compounds with potential anti-inflammatory applications. By studying the anti-inflammatory activity of similar compounds, scientists aim to develop new therapeutic agents (Moloney, 2001).

Ligand Synthesis for Metal Coordination

Compounds such as 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine and its derivatives are studied for their ability to act as ligands in metal coordination chemistry. These studies explore the synthesis of ligands that can form complexes with metals, leading to applications in catalysis, material science, and biological sensing (Halcrow, 2005).

Photocytotoxicity in Cancer Therapy

Iron(III) complexes of pyridoxal Schiff base have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity, making them potential candidates for targeted cancer therapy. This research underlines the role of structurally similar compounds in developing therapeutic strategies that exploit the photophysical properties of these complexes (Basu et al., 2015).

Antioxidant Properties

The study of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to the compound , highlights their antioxidant properties. Such research contributes to the understanding of how structural modifications can enhance the antioxidant effectiveness of these compounds, suggesting their potential in mitigating oxidative stress-related conditions (Wijtmans et al., 2004).

Fluorescent Polyphenol Species

The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine-based Schiff bases show the impact of substituent position on optical, electrical, and fluorescence properties. This research provides insights into the development of materials with potential applications in electronic, opto-electronic, and photovoltaic devices (Kaya et al., 2010).

Eigenschaften

IUPAC Name |

6-(3-propan-2-yloxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(2)17-12-4-3-5-13(8-12)18-14-7-6-11(15)9-16-14/h3-10H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIUHIGAMWLFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine | |

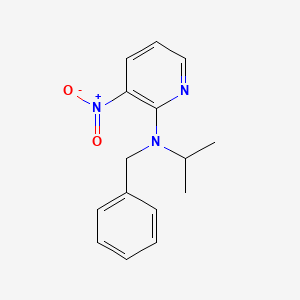

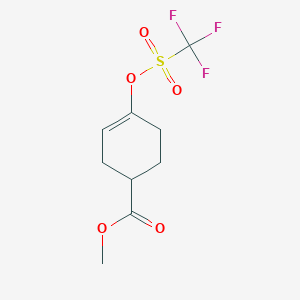

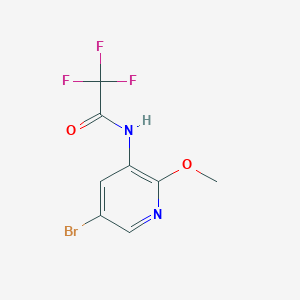

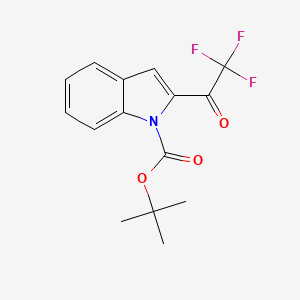

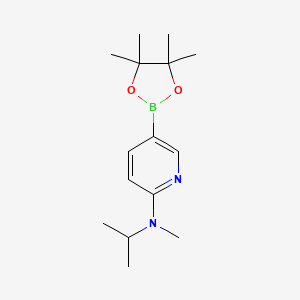

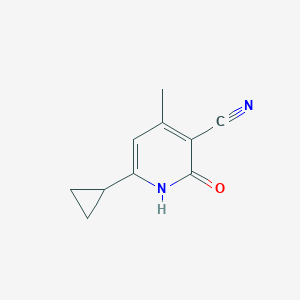

Synthesis routes and methods

Procedure details

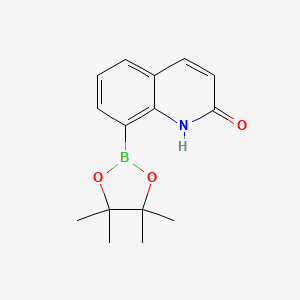

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)

![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)